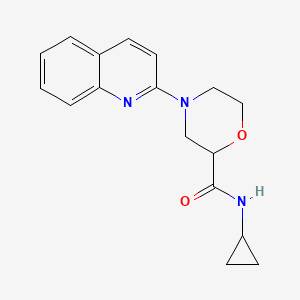
N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives can vary widely depending on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Mecanismo De Acción
Target of Action
The primary target of N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial protein in humans that plays a significant role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
It is known that quinoline derivatives, which include this compound, can inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This leads to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and antioxidant effects .
Propiedades
IUPAC Name |
N-cyclopropyl-4-quinolin-2-ylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(18-13-6-7-13)15-11-20(9-10-22-15)16-8-5-12-3-1-2-4-14(12)19-16/h1-5,8,13,15H,6-7,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVCTLJWCAQMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471843.png)
![2-(methylsulfanyl)-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6471847.png)
![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471854.png)
![benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine](/img/structure/B6471866.png)
![N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471873.png)
![4-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471875.png)
![4-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471883.png)
![3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471886.png)
![4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471887.png)
![3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471888.png)
![3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471914.png)
![3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471923.png)
![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471929.png)
![2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B6471943.png)
